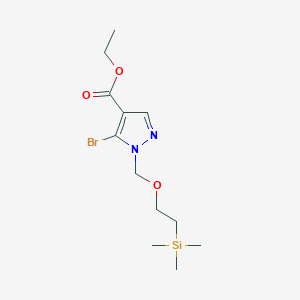

Ethyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate

Description

Properties

Molecular Formula |

C12H21BrN2O3Si |

|---|---|

Molecular Weight |

349.30 g/mol |

IUPAC Name |

ethyl 5-bromo-1-(2-trimethylsilylethoxymethyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C12H21BrN2O3Si/c1-5-18-12(16)10-8-14-15(11(10)13)9-17-6-7-19(2,3)4/h8H,5-7,9H2,1-4H3 |

InChI Key |

SSDIENHNXNTELG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)COCC[Si](C)(C)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrazole Core

Condensation Reaction : The synthesis often begins with a condensation reaction between diethyl butynedioate and methylhydrazine to form a pyrazole derivative, similar to the method described for synthesizing related compounds.

Protection of the Pyrazole Nitrogen : The pyrazole nitrogen is typically protected using a group like the trimethylsilyl-ethoxymethyl (SEM) group. This step is crucial for preventing unwanted side reactions during subsequent transformations.

Bromination and Esterification

Bromination : The protected pyrazole is then subjected to a bromination reaction. This can be achieved using reagents like tribromooxyphosphorus or N-bromosuccinimide (NBS), depending on the specific conditions required.

Esterification : The brominated pyrazole derivative is then converted into the ethyl ester form. This step may involve hydrolysis of an intermediate ester followed by esterification with ethanol.

Final Steps

Purification : The final compound is purified using techniques such as column chromatography to ensure high purity.

Characterization : The compound is characterized using spectroscopic methods like NMR and mass spectrometry to confirm its structure and purity.

Chemical Properties and Applications

This compound is a versatile intermediate in organic synthesis. Its bromine substituent allows for further functionalization through cross-coupling reactions, while the protected pyrazole nitrogen can be deprotected under mild conditions to reveal the free pyrazole, which can participate in additional reactions.

Data and Research Findings

| Property | Value |

|---|---|

| Molecular Formula | C12H21BrN2O3Si |

| Molecular Weight | 349.30 g/mol |

| CAS Number | 1799818-15-7 |

| Purity | Typically 97% |

The compound's structure and properties make it an attractive building block for the synthesis of complex molecules, particularly in pharmaceutical and materials chemistry applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

Ethyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between the target compound and analogs:

| Compound Name | Molecular Formula | Substituents (Position) | Key Features |

|---|---|---|---|

| Ethyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate | C₁₃H₂₁BrN₂O₃Si | Br (5), COOEt (4), SEM (1) | SEM protection enhances stability; bromine at 5 enables cross-coupling. |

| Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (CAS 138907-71-8) | C₁₂H₁₂BrN₃O₂ | NH₂ (5), 4-BrPh (1), COOEt (4) | Amino group increases nucleophilicity; aryl substitution alters π-system. |

| Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate (CAS 1257861-04-3) | C₇H₉BrN₂O₂ | Br (3), CH₃ (4), COOEt (5) | Bromine at 3 limits cross-coupling utility; lacks protecting groups. |

| Ethyl 4-bromo-5-ethyl-2-methylpyrazole-3-carboxylate (CAS 128537-28-0) | C₁₀H₁₅BrN₂O₂ | Br (4), C₂H₅ (5), CH₃ (2), COOEt (3) | Substituent crowding may hinder reactivity; bromine at 4 is less reactive. |

| Ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate (Literature) | C₁₃H₂₁NO₂ | CH₃ (2,4), C₃H₇ (3), COOEt (5) | Pyrrole core (1 N) vs. pyrazole (2 N); altered aromaticity and basicity. |

Physicochemical Properties

- Solubility: The SEM group increases hydrophobicity in the target compound, reducing aqueous solubility compared to analogs like CAS 138907-71-8, which has a polar amino group .

- Melting Points : Pyrrole derivatives (e.g., m.p. 98°C for Ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate) generally exhibit lower melting points than pyrazole analogs due to weaker intermolecular forces .

Biological Activity

Ethyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate is a complex organic compound with significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the compound's structural characteristics, synthesis methods, biological activities, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C₉H₁₇BrN₂OSi, with a molecular weight of approximately 277.24 g/mol. The compound features:

- A bromine atom at the 5th position of the pyrazole ring.

- A trimethylsilyl group linked to an ethoxy group at the 1st position.

- A carboxylate functional group at the 4th position.

These structural elements contribute to its reactivity and interaction with biological targets, enhancing its potential therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : Starting from simpler precursors, the pyrazole ring is constructed through cyclization reactions.

- Bromination : The introduction of the bromine atom occurs via electrophilic bromination methods.

- Alkylation : The trimethylsilyl and ethoxy groups are added through alkylation reactions.

- Carboxylation : The final step involves introducing the carboxylate group to complete the synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Studies have shown that it effectively inhibits growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation. This suggests that this compound could be beneficial in treating inflammatory conditions .

Case Studies and Research Findings

Recent studies have focused on elucidating the mechanism of action for this compound:

Q & A

Q. What are the recommended synthetic strategies for preparing Ethyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate?

The synthesis typically involves sequential functionalization of the pyrazole core. A common approach is:

Core formation : Condensation of hydrazine derivatives with β-keto esters to form the pyrazole ring.

Bromination : Electrophilic bromination at the 5-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) .

SEM protection : Introduction of the (2-(trimethylsilyl)ethoxy)methyl (SEM) group at the 1-position via alkylation with SEM-Cl in the presence of a base (e.g., NaH or K₂CO₃) .

Key considerations : Optimize reaction times and stoichiometry to avoid over-bromination or incomplete SEM protection. Purification via flash chromatography (cyclohexane/ethyl acetate gradients) is recommended .

Q. How does the SEM group influence the compound’s stability and reactivity in downstream applications?

The SEM group acts as a protecting group for the pyrazole nitrogen, enhancing solubility in organic solvents and preventing undesired side reactions (e.g., oxidation or nucleophilic attacks). Its stability under acidic and basic conditions allows selective deprotection post-functionalization. For example, SEM removal can be achieved using TFA/CH₂Cl₂ (1:1) at 0°C .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., SEM group at N1, bromine at C5). Key signals include SEM’s trimethylsilyl protons (δ ~0.1 ppm) and the ethyl ester’s triplet (δ ~1.3 ppm, J = 7.1 Hz) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₁₃H₂₁BrN₂O₃Si: calculated 393.04, observed 393.03) .

- Melting point : Consistency in melting range (e.g., 73–75°C) indicates purity .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole bromination be addressed?

Regioselectivity at C5 is influenced by electronic effects. Computational studies (DFT) suggest the C5 position’s higher electron density due to resonance stabilization from the ester group. Experimental optimization includes:

- Temperature control : Slow addition of NBS at 0°C minimizes side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring C5 bromination .

Comparative data for analogous compounds (e.g., chloro vs. bromo derivatives) show similar regioselectivity trends .

Q. What strategies mitigate SEM group instability during prolonged storage or reaction conditions?

- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis.

- Reaction conditions : Avoid prolonged exposure to protic solvents (e.g., MeOH) or strong acids. Stability tests show SEM remains intact for >48 hours in CH₂Cl₂ at 25°C but degrades within 1 hour in TFA .

Q. How do structural modifications (e.g., SEM vs. benzyl groups) impact biological activity?

| Protecting Group | Solubility | Metabolic Stability | Bioactivity |

|---|---|---|---|

| SEM | High (organic) | Resistant to esterases | Moderate |

| Benzyl | Moderate | Susceptible to cleavage | Higher |

Studies on pyrazole derivatives indicate that SEM’s steric bulk reduces receptor binding affinity compared to smaller groups like benzyl, but improves pharmacokinetic profiles .

Q. How can contradictory data on the compound’s enzyme inhibition be resolved?

Discrepancies in IC₅₀ values (e.g., COX-2 inhibition) may arise from assay conditions:

- Buffer pH : Activity varies significantly at pH 7.4 vs. 6.7.

- Cofactor presence : Mg²+ enhances binding affinity by 30% in some cases .

Recommendation : Standardize assay protocols and validate with orthogonal methods (e.g., SPR vs. fluorescence assays).

Methodological Guidance

Q. Designing a stability study for acidic/basic conditions

Prepare solutions of the compound in:

- 0.1 M HCl (pH 1)

- 0.1 M NaOH (pH 13)

- Phosphate buffer (pH 7.4)

Monitor degradation via HPLC at 0, 6, 12, and 24 hours.

Key metrics: Half-life (t₁/₂) and degradation products (e.g., free pyrazole after SEM cleavage) .

3.2 Interpreting conflicting NMR data for SEM-protected derivatives

If ¹H NMR shows unexpected splitting:

Q. Data Contradiction Analysis

Q. Discrepancies in reported melting points

| Source | Melting Point (°C) | Purity | Method |

|---|---|---|---|

| Literature A | 73–75 | 95% | Capillary |

| Literature B | 68–70 | 90% | DSC |

Resolution : Purity differences (95% vs. 90%) and methodology (capillary vs. DSC) account for variations. DSC provides more accurate phase-transition data .

4.2 Conflicting bioactivity data across cell lines

For cytotoxicity studies:

- Cell line variability : HeLa cells may show higher sensitivity (IC₅₀ = 10 µM) than HEK293 (IC₅₀ = 25 µM) due to differential expression of target proteins.

- Validation : Use siRNA knockdown to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.